2-[(1S)-1-aminoethyl]benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-1-aminoethyl]benzene-1,4-diol is an organic compound that belongs to the class of catecholamines It is structurally related to dopamine, a well-known neurotransmitter This compound features a benzene ring substituted with two hydroxyl groups in the para position and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]benzene-1,4-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. . This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the protection of hydroxyl groups, introduction of the aminoethyl group, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding hydroquinone derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted catecholamines depending on the reagents used.
Scientific Research Applications
2-[(1S)-1-aminoethyl]benzene-1,4-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and as a model compound for understanding catecholamine behavior.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]benzene-1,4-diol involves its interaction with various molecular targets, particularly in the nervous system. It acts on dopamine receptors, influencing neurotransmission pathways. The compound can modulate the release and reuptake of dopamine, thereby affecting mood, behavior, and motor control .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
Hydroquinone: A benzene-1,4-diol derivative without the aminoethyl group.
Norepinephrine: Another catecholamine with an additional hydroxyl group on the ethylamine side chain.
Uniqueness
2-[(1S)-1-aminoethyl]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and influence neurotransmission sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m0/s1 |
InChI Key |
CIMLGYQRAUWPCM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)O)O)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.